molecular formula C15H17F2N5O B2476580 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea CAS No. 1448064-35-4

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea

Cat. No.: B2476580
CAS No.: 1448064-35-4
M. Wt: 321.332
InChI Key: NEENNIUPUCQILK-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea is a specialized chemical scaffold designed for exploratory research in medicinal chemistry and chemical biology. Its molecular architecture integrates two pharmacologically significant motifs: a 2,4-difluorophenyl group and a 2-(dimethylamino)-4,6-dimethylpyrimidine system. The 2,4-difluorophenyl substituent is a well-established structural component in various bioactive compounds, known to influence molecular properties such as metabolic stability and membrane permeability . The dimethylaminopyrimidine unit is a privileged structure in drug discovery, often associated with kinase inhibition and other targeted protein interactions, with related compounds demonstrating specific biological activity as metabolites . This combination makes the compound a high-value intermediate for investigating novel therapeutic targets, particularly in the development of protein kinase inhibitors and other small-molecule modulators. Researchers can leverage this urea derivative to probe structure-activity relationships, design targeted chemical libraries, and study signal transduction pathways. The compound is intended solely for use in laboratory research applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O/c1-8-13(9(2)19-14(18-8)22(3)4)21-15(23)20-12-6-5-10(16)7-11(12)17/h5-7H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEENNIUPUCQILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea typically involves the following steps:

    Formation of the Pyrimidinyl Intermediate: The starting material, 2,4-dimethylpyrimidine, undergoes a series of reactions to introduce the dimethylamino group at the 2-position and the urea linkage at the 5-position.

    Coupling with Difluorophenyl Isocyanate: The intermediate is then reacted with 2,4-difluorophenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and molecular formulas of the target compound with analogs from published literature:

Compound Name Pyrimidine Substituents Aryl Group Molecular Formula Use/Activity
Target Compound: 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea 2-(dimethylamino), 4,6-dimethyl 2,4-difluorophenyl C₁₆H₁₇F₂N₅O Not explicitly stated
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea 2-(pyrrolidin-1-yl), 4,6-dimethyl 3-fluoro-4-methylphenyl C₁₉H₂₃FN₆O Research compound (unspecified)
3-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-1-(2-ethylphenyl)urea 2-phenoxy, 4,6-dimethyl 2-ethylphenyl C₂₁H₂₂N₄O₂ Research compound (unspecified)
Teflubenzuron (N-((3,5-dichloro-2,4-difluorophenyl)carbamoyl)-2,6-difluorobenzamide) Not a pyrimidine-based urea 3,5-dichloro-2,4-difluorophenyl C₁₄H₇Cl₂F₄N₃O₂ Insecticide (chitin synthesis inhibitor)

Key Observations :

  • Pyrimidine Substitutions: The target compound’s dimethylamino group at position 2 is less bulky than the pyrrolidinyl group in and more polar than the phenoxy group in . This may enhance solubility and membrane permeability compared to bulkier analogs.
  • In contrast, the 3-fluoro-4-methylphenyl group in adds steric hindrance, which could reduce off-target interactions.
  • Comparison with Pesticidal Ureas : Teflubenzuron shares a difluorophenyl group but lacks the pyrimidine core, relying instead on a benzamide-urea scaffold. This highlights the pyrimidine ring’s role in modulating target specificity among urea derivatives.

Research Findings and Functional Insights

While specific biological data for the target compound are unavailable in the provided sources, inferences can be drawn from structural analogs:

Enzyme Inhibition: Pyrimidine-based ureas often inhibit kinases or cytochrome P450 enzymes. The dimethylamino group in the target compound could act as a catalytic site anchor, similar to pyrrolidinyl in but with faster kinetics due to reduced steric bulk.

Pesticidal Activity : Fluorinated ureas like teflubenzuron target insect chitin synthesis. The target compound’s difluorophenyl group may confer similar selectivity, but the pyrimidine core could shift activity toward other pests or mechanisms.

Selectivity : The 2-ethylphenyl group in lacks fluorine, suggesting lower target affinity in environments where halogen bonding is critical. This underscores the importance of fluorine placement in optimizing activity.

Biological Activity

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}F2_{2}N4_{4}O
  • Molecular Weight : 282.28 g/mol

This compound features a difluorophenyl group and a dimethylamino-substituted pyrimidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways. The urea moiety is believed to facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Biological Activity Overview

  • Antimalarial Activity :
    • A study evaluated the antimalarial effects of phenylurea derivatives, including compounds similar to this compound. The results indicated that these derivatives exhibited significant activity against Plasmodium falciparum, with IC50_{50} values ranging from 0.09 μM to 7.2 μM depending on structural modifications .
  • Cytotoxicity :
    • The cytotoxic effects on mammalian cells (HepG2) were also assessed. The most potent compounds demonstrated a selectivity index (SI) indicating favorable therapeutic windows .
  • Kinase Inhibition :
    • Inhibitory profiling against a panel of human kinases revealed that certain derivatives displayed selective inhibition patterns, suggesting potential applications in targeted cancer therapies .

Case Study 1: Antimalarial Efficacy

A series of experiments were conducted using a chloroquine-sensitive Plasmodium falciparum strain (3D7). The study found that the incorporation of a phenylurea group at the 3-position of pyrimidine significantly enhanced antimalarial potency compared to other substitutions. The most effective compound showed an IC50_{50} value of 0.09 μM and a high selectivity index .

Case Study 2: Kinase Interaction

In another study focusing on kinase interactions, the compound was tested against ten diverse human kinases at a concentration of 1 µM. The results indicated that while some derivatives showed promising inhibition profiles, others exhibited off-target effects that could complicate their therapeutic use .

Data Tables

CompoundIC50_{50} (μM)Selectivity IndexTarget
Compound A0.0954Pf 3D7
Compound B0.530Pf 3D7
Compound C7.2>10Pf 3D7

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